molecular formula C7H9N2O+ B1211872 1-Methylnicotinamide CAS No. 3106-60-3

1-Methylnicotinamide

Cat. No.: B1211872
CAS No.: 3106-60-3
M. Wt: 137.16 g/mol
InChI Key: LDHMAVIPBRSVRG-UHFFFAOYSA-O
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Description

Trigonellamide, also known as 1-Methylnicotinamide, is a metabolite of nicotinamide, which is a form of vitamin B3. It is produced primarily in the liver by the enzyme nicotinamide N-methyltransferase. Trigonellamide is an organic cation and is known for its various biological activities, including anti-inflammatory and vasoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trigonellamide can be synthesized through the methylation of nicotinamide. The enzyme nicotinamide N-methyltransferase catalyzes this reaction using S-adenosyl methionine as the methyl donor, resulting in the formation of S-adenosyl-L-homocysteine and trigonellamide .

Industrial Production Methods: In industrial settings, the production of trigonellamide involves the use of nicotinamide and S-adenosyl methionine under controlled conditions to ensure efficient conversion. The reaction is typically carried out in the presence of nicotinamide N-methyltransferase, which is highly expressed in the human liver .

Chemical Reactions Analysis

Types of Reactions: Trigonellamide undergoes various chemical reactions, including:

    Oxidation: Trigonellamide can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: Trigonellamide can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can yield reduced derivatives of trigonellamide .

Scientific Research Applications

Trigonellamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trigonellamide involves the activation of prostacyclin synthesis, which is driven by cyclooxygenase 2. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, which helps regulate thrombotic and inflammatory processes in the cardiovascular system. Trigonellamide also increases nitric oxide bioavailability in the endothelium, contributing to its vasoprotective effects .

Comparison with Similar Compounds

    Nicotinamide: The precursor to trigonellamide, involved in various metabolic pathways.

    Nicotinic Acid: Another form of vitamin B3 with similar biological activities.

    Nicotinamide Riboside: A derivative of nicotinamide with potential anti-aging properties.

Uniqueness: Trigonellamide is unique due to its specific role in activating prostacyclin synthesis and its wide range of biological activities. Unlike its precursors and derivatives, trigonellamide has distinct anti-inflammatory and vasoprotective properties that make it a valuable compound for therapeutic research .

Properties

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-9-4-2-3-6(5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHMAVIPBRSVRG-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1005-24-9 (chloride), 6456-44-6 (iodide)
Record name N(1)-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603
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DSSTOX Substance ID

DTXSID10185019
Record name N(1)-Methylnicotinamide
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Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

855 mg/mL
Record name 1-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3106-60-3
Record name 1-Methylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3106-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N(1)-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trigonellamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11710
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Record name N(1)-Methylnicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIGONELLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM47085BXC
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Record name 1-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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